molecular formula C8H10Cl2N2 B12110558 1-(3,5-Dichlorophenyl)ethane-1,2-diamine

1-(3,5-Dichlorophenyl)ethane-1,2-diamine

Cat. No.: B12110558
M. Wt: 205.08 g/mol
InChI Key: JLMCDYSDCCEFAP-UHFFFAOYSA-N
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Description

1-(3,5-Dichlorophenyl)ethane-1,2-diamine is an organic compound with the molecular formula C8H10Cl2N2. It is characterized by the presence of two chlorine atoms attached to a benzene ring and an ethane-1,2-diamine moiety.

Preparation Methods

The synthesis of 1-(3,5-Dichlorophenyl)ethane-1,2-diamine typically involves the reaction of 3,5-dichlorobenzaldehyde with ethylenediamine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency.

Chemical Reactions Analysis

1-(3,5-Dichlorophenyl)ethane-1,2-diamine undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(3,5-Dichlorophenyl)ethane-1,2-diamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 1-(3,5-Dichlorophenyl)ethane-1,2-diamine involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

1-(3,5-Dichlorophenyl)ethane-1,2-diamine can be compared with other similar compounds, such as ethylenediamine and other substituted phenyl ethane diamines. Its uniqueness lies in the presence of the 3,5-dichloro substitution on the benzene ring, which imparts distinct chemical and biological properties . Similar compounds include:

Properties

Molecular Formula

C8H10Cl2N2

Molecular Weight

205.08 g/mol

IUPAC Name

1-(3,5-dichlorophenyl)ethane-1,2-diamine

InChI

InChI=1S/C8H10Cl2N2/c9-6-1-5(8(12)4-11)2-7(10)3-6/h1-3,8H,4,11-12H2

InChI Key

JLMCDYSDCCEFAP-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1Cl)Cl)C(CN)N

Origin of Product

United States

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